The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities. The compound's structure features a unique combination of functional groups that may enhance its interaction with biological targets.
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide typically involves multiple steps, including:
Microwave-assisted synthesis and solvent-free conditions are common methods used to improve yields and reduce reaction times in synthesizing similar compounds. The use of these advanced techniques allows for more efficient and environmentally friendly synthesis routes.
The molecular structure of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide can be represented using various structural notations:
CC(C)N(C(=O)C)C1=CC2=C(C=C1)C(=O)N(C(=O)C2=N1)C(=O)C
InChI=1S/C16H20N4O3/c1-10(2)9-17-15(20)14-12(19)8-7-13(14)18(21)16(22)11(3)4/h7-8H,9H2,1-6H3,(H,21,22)/t9-,10+,14+/m0/s1
The compound has several notable characteristics:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of conditions such as temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide is not fully elucidated but likely involves:
Studies on similar compounds suggest that isoindole derivatives can exhibit significant pharmacological effects, including anti-inflammatory and anti-cancer activities.
The physical properties of the compound include:
Key chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7